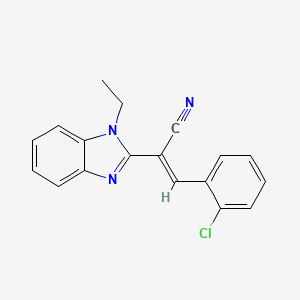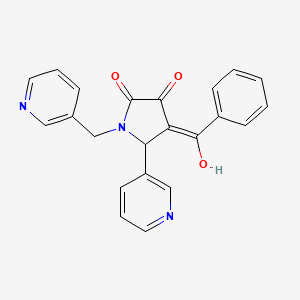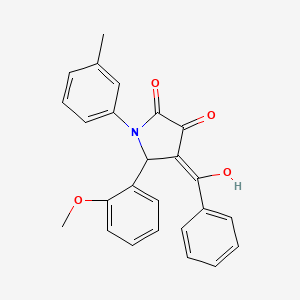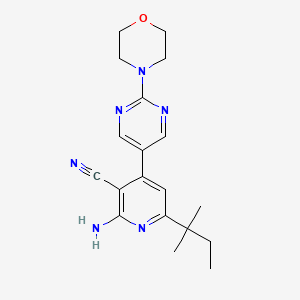
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile, also known as CPEB, is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action for 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile involves its ability to modulate the expression of various genes and proteins. 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to regulate the translation of mRNA, which is important for protein synthesis. This regulation occurs through the binding of 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile to the 3' untranslated region of mRNA, which can either enhance or inhibit translation. 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to regulate the stability of mRNA, which can affect the amount of protein that is produced.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects. In cancer research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related proteins. In Alzheimer's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to regulate the expression of synaptic proteins, which are important for memory and learning. In Parkinson's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to protect dopaminergic neurons from oxidative stress and apoptosis by regulating the expression of various antioxidant and anti-apoptotic proteins.
実験室実験の利点と制限
One advantage of using 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its ability to modulate the expression of various genes and proteins, which can provide insight into the molecular mechanisms underlying various diseases. Another advantage is its potential therapeutic applications in various diseases, which can lead to the development of new drugs. However, one limitation of using 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential toxicity, which can affect the viability of cells and animals.
将来の方向性
For 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile research include the development of new drugs that target 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile for the treatment of various diseases. This can involve the optimization of the synthesis method for 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile to achieve higher yields and purity. Another direction is the study of the molecular mechanisms underlying 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile regulation of gene expression, which can provide insight into the development of new therapeutic strategies. Additionally, the study of 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in other diseases, such as diabetes and cardiovascular disease, can provide new avenues for research.
合成法
The synthesis method for 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde with 1-ethyl-1H-benzimidazole in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with malononitrile to yield the final product, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile. This method has been optimized to achieve a high yield and purity of 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile.
科学的研究の応用
3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to regulate the expression of synaptic proteins, which are important for memory and learning. In Parkinson's disease research, 3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3/c1-2-22-17-10-6-5-9-16(17)21-18(22)14(12-20)11-13-7-3-4-8-15(13)19/h3-11H,2H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZWDJLAUIGVPN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5297598.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)
![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5297642.png)
![1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)

![N-(3-cyano-2-thienyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5297659.png)


![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![methyl 6-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5297709.png)